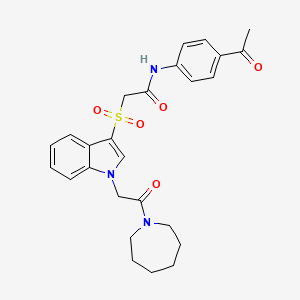![molecular formula C21H22N4O5 B2506161 1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione CAS No. 294198-01-9](/img/structure/B2506161.png)
1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Nanoporous Catalyst in Synthesis of N-Heterocyclic Compounds
A study by Sepehrmansouri et al. (2020) explored the use of ethylenediamine-based metal-organic frameworks (MOFs) containing phosphorous acid tags for synthesizing new categories of N-heterocyclic compounds, including tetrahydropyrimido[4,5-b]quinoline derivatives. This approach is significant for its high yields, short reaction times, and reusability of the MOFs catalyst (Sepehrmansouri et al., 2020).
One-Pot Synthesis Under Microwave Irradiation
Shaker and Elrady (2008) demonstrated a one-pot synthesis of pyrimido[5,4-b]quinoline derivatives using microwave irradiation without a catalyst. Their process involved condensing aminouracil with aldehydes and dimedone (Shaker & Elrady, 2008).
Computational and Experimental Study of Molecular Structures
Trilleras et al. (2017) conducted a study combining computational and experimental methods to understand the molecular structure of benzo[g]pyrimido[4,5-b]quinoline derivatives. They used techniques like FT-IR, NMR, and GC-MS for characterization (Trilleras et al., 2017).
Multi-Component Reaction for Novel Derivative Synthesis
Khalafi‐Nezhad and Panahi (2011) described a method for synthesizing 8,9-dihydro-8,8-dimethyl-5,10-diphenylpyrimido[4,5-b]quinoline derivatives using a multi-component reaction with aldehydes, amines, dimedone, and barbituric acid (Khalafi‐Nezhad & Panahi, 2011).
Enamine Induced Transformation for Annulation Products
Dolly, Chimni, and Kumar (1995) explored the acid-catalyzed enamine induced transformations for producing pyrimido[4,5-b]quinolin-2,4,6 derivatives. Their findings have implications for the synthesis of various heterocyclic compounds (Dolly, Chimni, & Kumar, 1995).
Corrosion Inhibition in Mild Steel
Verma et al. (2016) investigated the use of 5-arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic conditions. This study highlights the potential industrial applications of these compounds (Verma et al., 2016).
Eigenschaften
IUPAC Name |
1,3,8,8-tetramethyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-21(2)9-13-16(14(26)10-21)15(11-6-5-7-12(8-11)25(29)30)17-18(22-13)23(3)20(28)24(4)19(17)27/h5-8,15,22H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFOIFRNIAYQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)N(C(=O)N(C3=O)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2506079.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2506082.png)

![N-[2-(dimethylamino)ethyl]-N-[(oxolan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2506086.png)
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)
![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)

![1'-(2,3-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2506095.png)

![5-bromo-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2506097.png)
![N-(2-benzoyl-4-methylphenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506099.png)
![(4-isopropoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2506101.png)
